2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentylamine under specific reaction conditions . The reaction is usually carried out in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles.
Scientific Research Applications
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Explored for its potential as a dual c-Met/VEGFR-2 inhibitor with anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for its antimicrobial and antiviral activities.
Uniqueness
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities Its ability to intercalate DNA and inhibit cancer cell proliferation sets it apart from other similar compounds
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-26-15-18(16-9-4-5-10-17(16)22(26)29)21(28)23-13-7-2-3-11-19-24-25-20-12-6-8-14-27(19)20/h4-6,8-10,12,14-15H,2-3,7,11,13H2,1H3,(H,23,28) |
InChI Key |
NZFTXMJNWCPVKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.